Methenamine thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methenamine thiocyanate is a compound that combines methenamine, a urinary antiseptic, with thiocyanate, a sulfur-containing functional group. Thiocyanates are known for their diverse applications in organic synthesis, particularly in the formation of sulfur-containing compounds .
Vorbereitungsmethoden
Methenamine thiocyanate can be synthesized through various methods. One common approach involves the reaction of methenamine with thiocyanic acid or its salts under controlled conditions. The reaction typically requires an acidic environment to facilitate the formation of the thiocyanate group. Industrial production methods often involve the use of large-scale reactors and precise control of temperature and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methenamine thiocyanate undergoes several types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form isothiocyanates or other sulfur-containing compounds.
Reduction: Reduction reactions can convert the thiocyanate group into thiols or sulfides.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Methenamine thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various sulfur-containing organic compounds.
Biology: this compound is studied for its potential antimicrobial properties and its role in inhibiting bacterial growth.
Medicine: Methenamine, a component of this compound, is used in the treatment and prevention of urinary tract infections.
Industry: Thiocyanates are used in the production of pharmaceuticals, agrochemicals, and dyes
Wirkmechanismus
The mechanism of action of methenamine thiocyanate involves the hydrolysis of methenamine in acidic environments to produce formaldehyde, which is highly bactericidal. Formaldehyde inhibits bacterial cell division and denatures bacterial proteins and nucleic acids. The thiocyanate group may also contribute to the compound’s antimicrobial properties by forming reactive sulfur species that can disrupt bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Methenamine thiocyanate can be compared with other similar compounds, such as:
Methenamine hippurate: Used for the same purpose as this compound but combined with hippuric acid.
Methenamine mandelate: Another variant used in urinary antiseptics, combined with mandelic acid.
Isothiocyanates: Compounds derived from the oxidation of thiocyanates, known for their antimicrobial and anticancer properties. This compound is unique due to its combination of methenamine and thiocyanate, providing dual functionality in antimicrobial activity and sulfur chemistry
Eigenschaften
CAS-Nummer |
72952-09-1 |
---|---|
Molekularformel |
C7H13N5S |
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;thiocyanic acid |
InChI |
InChI=1S/C6H12N4.CHNS/c1-7-2-9-4-8(1)5-10(3-7)6-9;2-1-3/h1-6H2;3H |
InChI-Schlüssel |
KVQREULTCKEKCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2CN3CN1CN(C2)C3.C(#N)S |
Verwandte CAS-Nummern |
72952-09-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.